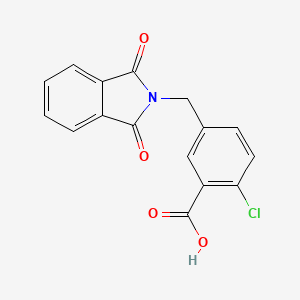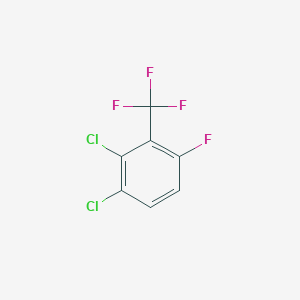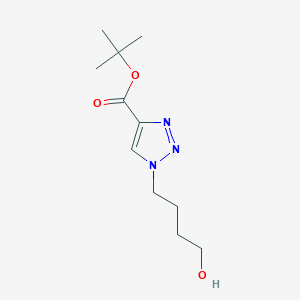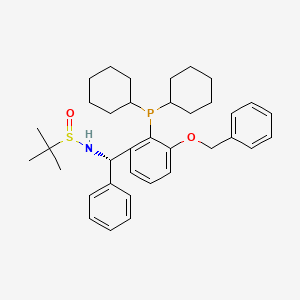
2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound includes a chloro-substituted benzoic acid moiety linked to an isoindoline-1,3-dione group, which imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a catalyst such as SiO₂-tpy-Nb in a solvent mixture of isopropanol and water under reflux conditions . The chloro-substituted benzoic acid moiety can be introduced through a subsequent substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to ensure sustainable and cost-effective production .
化学反应分析
Types of Reactions
2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the isoindoline-1,3-dione moiety to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with different biological and chemical properties .
科学研究应用
2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: It is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: The compound is used in the development of agrochemicals, dyes, and polymer additives.
作用机制
The mechanism of action of 2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The chloro-substituted benzoic acid group may enhance the compound’s binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activities.
N-isoindoline-1,3-diones: A class of compounds with diverse chemical reactivity and applications.
Benzoic acid derivatives: Compounds with various substitutions on the benzoic acid moiety, leading to different chemical and biological properties.
Uniqueness
2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid is unique due to its specific combination of the isoindoline-1,3-dione and chloro-substituted benzoic acid moieties. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C16H10ClNO4 |
|---|---|
分子量 |
315.71 g/mol |
IUPAC 名称 |
2-chloro-5-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H10ClNO4/c17-13-6-5-9(7-12(13)16(21)22)8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2,(H,21,22) |
InChI 键 |
JFTRMWLFZIDECZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)




![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)

amine](/img/structure/B12088635.png)


![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)

